![molecular formula C20H22O7 B7478009 Methyl 4-[3-(3,4,5-trimethoxyphenyl)propanoyloxy]benzoate](/img/structure/B7478009.png)
Methyl 4-[3-(3,4,5-trimethoxyphenyl)propanoyloxy]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[3-(3,4,5-trimethoxyphenyl)propanoyloxy]benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as methyl 4-[3-(trimethoxyphenyl)propanoyloxy]benzoate or TMB-4, and it belongs to the class of benzoate esters.
Mecanismo De Acción
The mechanism of action of TMB-4 varies depending on its application. In medicine, TMB-4 has been shown to inhibit the activity of various enzymes and signaling pathways involved in inflammation and cancer progression. It has also been shown to induce apoptosis in cancer cells. In agriculture, TMB-4 has been shown to regulate plant growth and development by modulating the activity of various plant hormones. In material science, TMB-4 has been shown to act as a crosslinking agent in the synthesis of polymers and nanoparticles.
Biochemical and Physiological Effects:
TMB-4 has been shown to exhibit various biochemical and physiological effects depending on its application. In medicine, TMB-4 has been shown to reduce inflammation, inhibit cancer cell proliferation, and induce apoptosis. It has also been shown to improve cognitive function in animal models of neurodegenerative disorders. In agriculture, TMB-4 has been shown to regulate plant growth and development, improve crop yield, and protect plants from various stressors such as drought and pathogens. In material science, TMB-4 has been shown to improve the mechanical properties of polymers and nanoparticles.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TMB-4 has several advantages for lab experiments such as its high yield and purity, ease of synthesis, and versatility in applications. However, there are also some limitations to using TMB-4 in lab experiments such as its potential toxicity, limited solubility in certain solvents, and potential interference with other compounds in the experimental system.
Direcciones Futuras
There are several future directions for research on TMB-4. In medicine, further studies are needed to elucidate the molecular mechanisms underlying its anti-inflammatory, anti-cancer, and neuroprotective effects. In agriculture, further studies are needed to optimize its use as a plant growth regulator and pesticide. In material science, further studies are needed to explore its potential use in the synthesis of novel materials with unique properties. Overall, TMB-4 has great potential for various applications, and further research is needed to fully realize its potential.
Métodos De Síntesis
The synthesis of TMB-4 involves the reaction between 3,4,5-trimethoxybenzaldehyde and methyl 4-hydroxybenzoate in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds through an esterification mechanism, resulting in the formation of TMB-4. The yield of this reaction is typically high, and the purity of the product can be improved through various purification techniques such as recrystallization.
Aplicaciones Científicas De Investigación
TMB-4 has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, TMB-4 has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been studied as a potential drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In agriculture, TMB-4 has been studied for its potential use as a plant growth regulator and pesticide. In material science, TMB-4 has been studied for its potential use in the synthesis of novel materials such as polymers and nanoparticles.
Propiedades
IUPAC Name |
methyl 4-[3-(3,4,5-trimethoxyphenyl)propanoyloxy]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O7/c1-23-16-11-13(12-17(24-2)19(16)25-3)5-10-18(21)27-15-8-6-14(7-9-15)20(22)26-4/h6-9,11-12H,5,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJHOSUUWZPGKPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CCC(=O)OC2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[3-(3,4,5-trimethoxyphenyl)propanoyloxy]benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzamide](/img/structure/B7477932.png)
![[2-(2-Cyanoanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate](/img/structure/B7477940.png)
![[4-(3,4-Dichlorophenyl)sulfonylpiperazin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B7477941.png)
![3-methylsulfonyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B7477953.png)
![Ethyl 4-[4-[[4-(difluoromethylsulfanyl)phenyl]carbamoyl]piperidin-1-yl]sulfonylbenzoate](/img/structure/B7477954.png)
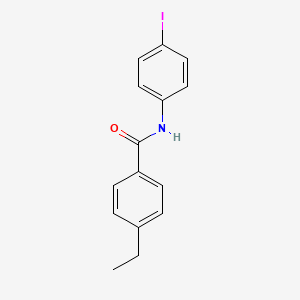
![1-[(2-chlorophenyl)methyl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7477976.png)
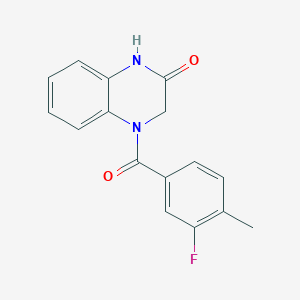
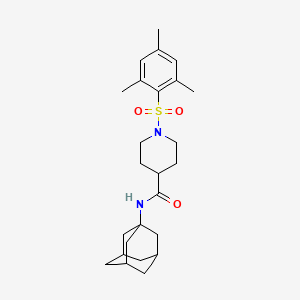
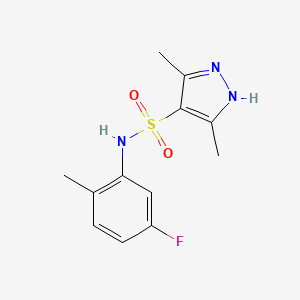
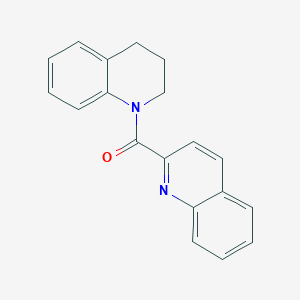
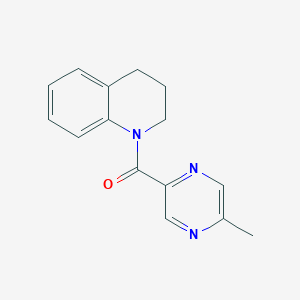
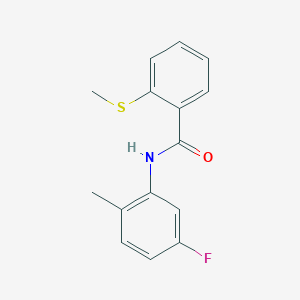
![N-[2-(2-oxopyrrolidin-1-yl)ethyl]prop-2-enamide](/img/structure/B7478031.png)